1-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazine
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Description
1-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazine is a useful research compound. Its molecular formula is C22H26N6O2S and its molecular weight is 438.55. The purity is usually 95%.
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Scientific Research Applications
Analogues of σ Receptor Ligand
- Analogues of σ receptor ligand, similar in structure to the compound , have been studied for their potential therapeutic and/or diagnostic applications in oncology. Modifications to reduce lipophilicity were made to improve utility, highlighting the compound's relevance in cancer research (Abate et al., 2011).
Antipsychotic Agent Development
- Piperazinyl-phenyl-arylsulfonamides, structurally related to the compound, were identified for their high affinities for serotonin receptors, particularly 5-HT(2C) and 5-HT(6). These compounds are being investigated for their potential as atypical antipsychotic agents (Park et al., 2010).
Serotonin Receptor Agents
- Structure-affinity and activity relationships for serotonin receptors have been studied in compounds like the one mentioned. These studies provide insights into their potential as agonists or antagonists for serotonin receptors, with implications for neurological and psychiatric disorder treatments (Leopoldo et al., 2007).
Oxytocin Receptor Antagonist Analysis
- Methods for determining a non-peptide oxytocin receptor antagonist in human plasma were developed, emphasizing the compound's importance in reproductive biology and potential therapeutic applications (Kline et al., 1999).
Anticancer Evaluation
- Polyfunctional substituted 1,3-thiazoles with a piperazine substituent demonstrated significant anticancer activity. This highlights the potential of structurally similar compounds in cancer therapeutics (Turov, 2020).
Antibacterial Activities
- Piperazine derivatives have been synthesized and shown to possess antibacterial activities, indicating the compound's potential use in addressing bacterial infections (Wu Qi, 2014).
Serotonin Receptor Ligands
- Piperazinyl derivatives of certain compounds showed high binding affinities for serotonin receptors, suggesting possible applications in treating disorders related to serotonin dysregulation (Park et al., 2011).
Properties
IUPAC Name |
1-[(1-phenyltetrazol-5-yl)methyl]-4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2S/c29-31(30,21-11-10-18-6-4-5-7-19(18)16-21)27-14-12-26(13-15-27)17-22-23-24-25-28(22)20-8-2-1-3-9-20/h1-3,8-11,16H,4-7,12-15,17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZWCSPDOMENNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCN(CC3)CC4=NN=NN4C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.